3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one

Protecting group stability Silyl ether Hydrolytic resistance

3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one (CAS 190062-19-2) is an enantiomerically pure (3S,5S) silyl ether of 3,5-dihydroxy-2-methylenecyclohexanone, belonging to the class of organosilicon-protected cyclohexanone derivatives. This compound serves as a specialized A-ring intermediate in the convergent synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) and its pharmacologically relevant analogues, where stereochemical fidelity at C-3 and C-5 is essential for biological activity of the final secosteroid product.

Molecular Formula C19H38O3Si2
Molecular Weight 370.7 g/mol
Cat. No. B12283706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one
Molecular FormulaC19H38O3Si2
Molecular Weight370.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C19H38O3Si2/c1-14-16(20)12-15(21-23(8,9)18(2,3)4)13-17(14)22-24(10,11)19(5,6)7/h15,17H,1,12-13H2,2-11H3
InChIKeyHMIPXZOWGMCFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one: A Stereodefined Silyl-Protected A-Ring Intermediate for Vitamin D Synthesis


3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one (CAS 190062-19-2) is an enantiomerically pure (3S,5S) silyl ether of 3,5-dihydroxy-2-methylenecyclohexanone, belonging to the class of organosilicon-protected cyclohexanone derivatives . This compound serves as a specialized A-ring intermediate in the convergent synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) and its pharmacologically relevant analogues, where stereochemical fidelity at C-3 and C-5 is essential for biological activity of the final secosteroid product [1].

Why Generic Substitution Fails for 3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one


Generic replacement of this compound with unprotected 3,5-dihydroxy-2-methylenecyclohexanone, the corresponding TMS-protected analog, or a racemic (±)-trans mixture introduces critical liabilities in downstream vitamin D synthesis. The unprotected diol is susceptible to oxidation, non-selective side reactions, and poor solubility in the non-polar media required for Pd-catalyzed cross-coupling steps [1]. Trimethylsilyl (TMS) analogs, while superficially similar, are approximately 20,000-fold less stable under the mildly acidic conditions encountered during workup and chromatography, leading to premature deprotection and yield erosion [2]. Use of the racemic (±)-trans form necessitates chiral resolution post-coupling and produces the 3-epi derivative with substantially reduced vitamin D receptor (VDR) binding affinity [3]. These substitution-driven failures are quantitatively established in the evidence sections that follow.

Quantitative Differentiation Evidence for 3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one vs. Comparators


Acidic Hydrolysis Stability: TBDMS vs. TMS Protecting Groups (~20,000-Fold Differential)

The TBDMS (tert-butyldimethylsilyl) protecting groups on this compound confer resistance to acidic hydrolysis that is quantifiably superior to the TMS (trimethylsilyl) analog. In standardized acidic media, TBDMS ethers exhibit a relative stability of 20,000 compared to TMS ethers (normalized to 1), a differential attributed to the increased steric hindrance around the silicon center from the tert-butyl substituent [1]. This means that under conditions where a TMS-protected A-ring intermediate would undergo complete deprotection in minutes, the TBDMS-protected compound remains >99% intact over the timeframe of typical multi-step synthetic sequences involving acidic workups or silica gel chromatography.

Protecting group stability Silyl ether Hydrolytic resistance

Stereochemical Fidelity: (3S,5S) vs. (3R,5R) Diastereomers Dictate Vitamin D Receptor Pharmacology

The (3S,5S) configuration of this compound is not merely a chiral descriptor but a structural determinant of pharmacological outcome. Hanazawa et al. (2003) prepared all four possible A-ring diastereomers (1a: 3S,5R; 1b: 3R,5R; 1c: 3S,5S; 1d: 3R,5S) and, following Suzuki-Miyaura coupling with the same C,D-ring boronate partner and subsequent protodesilylation, obtained 1α,25-dihydroxyvitamin D3 (natural configuration), 1-epi-, 3-epi-, and 1,3-di-epi derivatives, respectively [1]. Only the natural (1α,3β) configuration—derivable from the appropriate (3S,5R) A-ring stereochemistry in the bromomethylene intermediate corresponding to the target ketone's stereochemical series—exhibits full VDR agonism. The 3-epi derivative has markedly reduced VDR binding, while the 1,3-di-epi compound is essentially inactive [1].

Stereochemistry Vitamin D receptor Diastereomer comparison

Convergent Coupling Efficiency: TBDMS-Protected A-Ring Intermediate Enables 82% Suzuki-Miyaura Yield

The TBDMS-protected A-ring intermediate derived from this compound class—specifically the bromomethylene derivative (Z)-(3S,5R)-1-bromomethylene-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexane (1a)—undergoes Pd-catalyzed Suzuki-Miyaura coupling with the C,D-ring alkenylboronate 12 to furnish the protected vitamin D framework in 82% isolated yield after protodesilylation [1]. This high yield is critically dependent on the TBDMS groups remaining intact during the coupling step; use of TMS-protected analogs under identical Pd(0) conditions would risk competitive protodesilylation or silicon migration side reactions. The 82% coupling yield represents a benchmark for convergent vitamin D assembly via this A-ring architecture [1].

Suzuki-Miyaura coupling Convergent synthesis Yield optimization

Physicochemical Property Differentiation: LogP and Boiling Point vs. Unprotected Diol

The bis-TBDMS protection dramatically alters the physicochemical profile of the cyclohexanone core compared to the unprotected 3,5-dihydroxy-2-methylenecyclohexanone. The target compound exhibits a computed LogP of 5.69 and a boiling point of 377.5±42.0 °C at 760 mmHg , whereas the unprotected diol would be expected to have a LogP <1 and substantially lower boiling point due to the presence of two hydrogen-bond-donating hydroxyl groups. This LogP differential (>4.7 log units) translates to a >50,000-fold difference in octanol/water partition coefficient, rendering the TBDMS-protected compound amenable to non-aqueous extraction, normal-phase chromatographic purification, and anhydrous reaction conditions required for organometallic cross-coupling steps [1].

Lipophilicity Physicochemical properties Chromatographic behavior

Synthetic Route Efficiency: 7-Step Acyl Radical Cyclization from Ethyl Acetoacetate

The (±)-trans racemic form of this compound is accessed via a 7-step sequence from inexpensive ethyl acetoacetate, employing a highly efficient acyl radical cyclization as the key ring-forming step [1]. This contrasts with alternative A-ring construction strategies that rely on chiral pool starting materials (e.g., (−)-quinic acid, D-(+)-xylose, or (R)-(−)-carvone) requiring 8–12 steps with overall yields ranging from 29–38% [2]. The radical cyclization approach provides the trans-3,5-disubstituted cyclohexanone framework with inherent stereochemical control, and the subsequent chiral resolution or asymmetric variant yields the enantiopure (3S,5S) compound [1].

Radical cyclization Synthetic efficiency A-ring construction

Orthogonal Deprotection Capability: TBDMS vs. Other Silyl Ethers in Multi-Protecting-Group Strategies

The TBDMS groups on this compound provide an intermediate stability profile within the silyl ether hierarchy that enables orthogonal deprotection strategies in complex vitamin D syntheses. Specifically, TBDMS ethers are stable under the mildly acidic conditions that cleave TMS and TES ethers, yet can be selectively removed with fluoride sources (TBAF, HF·pyridine) in the presence of more robust TBDPS or TIPS groups [1]. This property is exploited when the A-ring intermediate must be elaborated with differential protecting group patterns at C-1 and C-3. Comparative stability values: in acidic media, TBDMS is 20,000× more stable than TMS but 250× less stable than TBDPS [1]; in basic media, TBDMS and TBDPS share comparable stability (~20,000× TMS), while TIPS is 5-fold more stable (100,000× TMS) [1].

Orthogonal deprotection Multi-step synthesis Silyl ether selectivity

High-Value Application Scenarios for 3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one


Convergent Pd-Catalyzed Assembly of 1α,25-Dihydroxyvitamin D3 and C-1/C-3 Epimeric Analogues

This compound serves as the ketone precursor to the bromomethylene A-ring coupling partner in the Hanazawa-Sato convergent Suzuki-Miyaura strategy. The TBDMS groups survive the Ti(O-i-Pr)4/2 i-PrMgCl-mediated cyclization and NBS bromination steps (51% yield for 10a; 87% for conversion to 1a), and the subsequent PdCl2(dppf)-catalyzed coupling with C,D-ring boronate 12 proceeds in 82% yield after protodesilylation [1]. By preparing each of the four A-ring diastereomers starting from the corresponding enantiopure ketone, all four epimeric vitamin D3 products can be systematically accessed for structure-activity relationship studies [1].

Des-C,D Vitamin D Analogues (Retiferol Series) via the Same Convergent Platform

Starting from the same TBDMS-protected ketone scaffold, Hanazawa et al. demonstrated that A-ring intermediates 1a and 1c undergo Suzuki-Miyaura coupling with simplified aromatic or alkenyl boronate partners to yield des-C,D-1α,25-dihydroxyvitamin D3 analogues (retiferol and its 3-epi derivative) [1]. These truncated analogues retain VDR binding while offering simplified structures for medicinal chemistry optimization, and their synthesis relies on the identical orthogonal TBDMS protection strategy established in the core evidence above.

Radical Cyclization Route for Gram-Scale A-Ring Production from Achiral Feedstocks

The Batty-Crich-Fortt acyl radical cyclization methodology provides access to the racemic trans-3,5-bis(TBDMS)-protected ketone in 7 steps from ethyl acetoacetate, an inexpensive bulk chemical [2]. This route circumvents reliance on chiral pool terpenes (e.g., carvone, quinic acid) that can experience supply volatility and price escalation. Following chiral resolution or asymmetric silylation, the enantiopure (3S,5S) material is obtained for research or pilot-scale vitamin D synthesis. The TBDMS ether stability is essential throughout this sequence, as the radical cyclization and subsequent functional group interconversions involve Lewis acidic conditions that would cleave TMS or TES protecting groups [2].

Orthogonally Protected A-Ring Platforms for Enzymatic Desymmetrization and Selective C-1/C-3 Functionalization

The intermediate stability of TBDMS ethers within the silyl protecting group hierarchy (20,000× TMS, yet cleavable under fluoride conditions where TBDPS remains intact) [3] enables strategies where one TBDMS group is selectively removed for enzymatic desymmetrization of meso or symmetric intermediates, or for regioselective introduction of amino, fluoro, or alkoxy substituents at C-1 vs. C-3 of the vitamin D A-ring. Such orthogonal protection is critical for synthesizing 1α-amino and 3β-amino vitamin D analogues, as well as 2-substituted derivatives with enhanced VDR selectivity profiles, all of which are active areas of vitamin D drug discovery [1].

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